molecular formula C16H13F3N2O2 B257267 N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide

N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide

Cat. No. B257267
M. Wt: 322.28 g/mol
InChI Key: TUKSHQYPTAMAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a member of the benzamide family of compounds and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TFB is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. TFB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects
TFB has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, TFB has been shown to inhibit the growth of bacteria and fungi. TFB has also been shown to exhibit antioxidant properties, which may have therapeutic applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using TFB in lab experiments is its high purity and stability. TFB is a highly pure compound that can be easily synthesized and purified. It is also stable under a range of conditions, making it useful for long-term experiments.
One of the limitations of using TFB in lab experiments is its potential toxicity. TFB has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, TFB has not been extensively studied in vivo, which may limit its potential applications in animal models.

Future Directions

There are several potential future directions for research on TFB. One area of research could focus on the development of TFB as a drug candidate for the treatment of cancer and other diseases. Additional studies could also be conducted to further elucidate the mechanism of action of TFB and its potential applications as a fluorescent probe and metal ion sensor. Finally, studies could be conducted to investigate the potential toxicity of TFB in vivo and to develop strategies to mitigate any potential adverse effects.

Synthesis Methods

The synthesis of TFB involves the reaction of 4-aminobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces TFB as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

TFB has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of TFB is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. TFB has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent.
In addition to its medicinal applications, TFB has also been studied for its potential as a fluorescent probe. TFB exhibits fluorescence properties that make it useful as a probe for detecting biological molecules such as proteins and nucleic acids. TFB has also been studied for its potential as a sensor for detecting metal ions in solution.

properties

Product Name

N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide

Molecular Formula

C16H13F3N2O2

Molecular Weight

322.28 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H13F3N2O2/c1-10(22)20-11-6-8-12(9-7-11)21-15(23)13-4-2-3-5-14(13)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23)

InChI Key

TUKSHQYPTAMAEG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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